[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-phenylcarbamate
Overview
Description
[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-phenylcarbamate is a complex organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzoyl group substituted with two trifluoroethoxy groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-phenylcarbamate typically involves multiple steps. One common method starts with the preparation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This intermediate is synthesized by reacting 2,5-dibromotoluene with 2,2,2-trifluoroethanol in the presence of a base and a copper-containing catalyst . The resulting 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is then converted to its corresponding acid chloride using thionyl chloride . Finally, the acid chloride reacts with N-phenylcarbamate to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-phenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond yields the corresponding carboxylic acid and amine.
Scientific Research Applications
[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-phenylcarbamate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of [[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-phenylcarbamate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as AURKA and VEGFR-2, which are involved in cell proliferation and angiogenesis . The compound binds to these enzymes, blocking their activity and leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles: These compounds share the trifluoroethoxy substitution pattern and have shown potential as anticancer and antidiabetic agents.
2,5-bis(2,2,2-trifluoroethoxy)phenyl-linked thiazolidin-4-one derivatives: These derivatives are also investigated for their anticancer properties and have similar structural features.
Uniqueness
[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit multiple molecular targets makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-phenylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F6N2O5/c19-17(20,21)9-29-12-6-7-14(30-10-18(22,23)24)13(8-12)15(27)26-31-16(28)25-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLUNJNULOCHDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)ONC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F6N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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